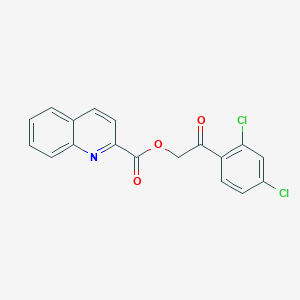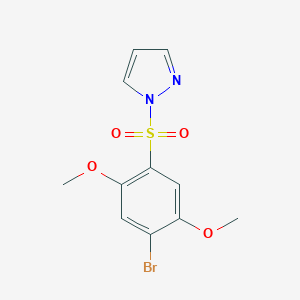
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole” is a pyrazole derivative with a sulfonyl group attached to the 1-position of the pyrazole ring. The sulfonyl group is further substituted with a 4-bromo-2,5-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a planar pyrazole ring, with the sulfonyl group causing some degree of distortion due to its size and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the sulfonyl group or the aromatic ring .作用機序
The mechanism of action of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in inflammation. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cancer growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to reduce oxidative stress, which could make it useful in treating diseases related to oxidative stress.
実験室実験の利点と制限
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-cancer and anti-inflammatory effects. However, this compound has some limitations in lab experiments. It is not very soluble in water, which could make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of 1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its neuroprotective effects and its potential use in treating neurodegenerative diseases. Additionally, more research is needed to establish the safety and efficacy of this compound in humans. Finally, the development of more efficient synthesis methods for this compound could make it more accessible for research and potential clinical use.
Conclusion:
In conclusion, this compound, or this compound, is a pyrazole-based compound that has potential applications in medicine and biology. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for further research. While this compound has some limitations in lab experiments, its potential benefits make it a worthwhile area of study for future research.
合成法
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has been synthesized using various methods, including the reaction of 4-bromo-2,5-dimethoxybenzene with sulfonyl chloride followed by the reaction with pyrazole. Another method involves the reaction of 4-bromo-2,5-dimethoxyphenyl hydrazine with sulfonyl chloride followed by the reaction with acetic anhydride and pyridine. The synthesis of this compound is a complex process that requires careful attention to detail and the use of appropriate reagents.
科学的研究の応用
1-((4-bromo-2,5-dimethoxyphenyl)sulfonyl)-1H-pyrazole has been found to have potential applications in medicine and biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. This compound has also been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in treating various diseases. Additionally, this compound has been shown to have neuroprotective effects, which could make it useful in treating neurodegenerative diseases.
特性
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)14-5-3-4-13-14/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIFFZVBLGCGMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(4-Chloro-3-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B500451.png)

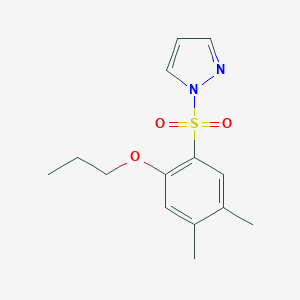
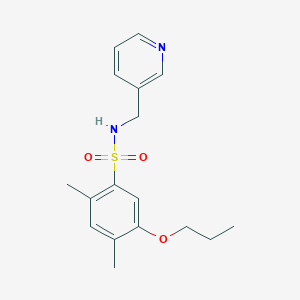

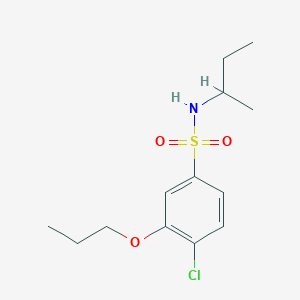

![1-[(4-Chloro-3-propoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B500465.png)





